OH Radical Reaction Rate of 4-Hexen-3-one vs. Structurally Related Unsaturated Ketones
In a direct head-to-head comparative study, the rate coefficient for the reaction of 4-hexen-3-one with hydroxyl radicals was determined to be (9.04 ± 2.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 ± 2 K and atmospheric pressure [1]. This value is approximately 1.75× higher than that of 5-hexen-2-one, a positional isomer [(5.18 ± 1.27) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹], and approximately 1.25× higher than that of 3-penten-2-one, a chain-shortened analog [(7.22 ± 1.74) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹] [1]. The enhanced reactivity of 4-hexen-3-one is attributed to the specific position of the double bond relative to the carbonyl group in the conjugated enone system [1].
| Evidence Dimension | Rate coefficient for reaction with OH radical (k_OH) |
|---|---|
| Target Compound Data | (9.04 ± 2.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | 5-hexen-2-one: (5.18 ± 1.27) × 10⁻¹¹; 3-penten-2-one: (7.22 ± 1.74) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | ~75% higher than 5-hexen-2-one; ~25% higher than 3-penten-2-one |
| Conditions | 298 ± 2 K, atmospheric pressure, large photoreactor (480 L), in situ FTIR spectroscopy |
Why This Matters
This rate coefficient directly determines tropospheric lifetime (estimated 2–3 h) and is essential for selecting appropriate compounds in atmospheric chemistry modeling studies where reactivity must be accurately matched to environmental conditions.
- [1] Blanco, M.B.; Barnes, I.; Wiesen, P. Kinetic Investigation of the OH Radical and Cl Atom Initiated Degradation of Unsaturated Ketones at Atmospheric Pressure and 298 K. J. Phys. Chem. A. 2012, 116(24), 6033-6040. View Source
